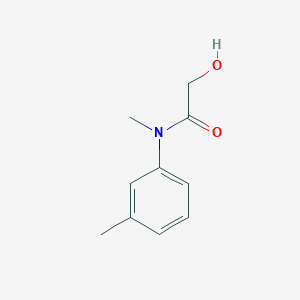
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, featuring a hydroxy group, a methyl group, and a 3-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the acetylation of N-methylaniline using chloracetyl chloride, catalyzed by triethylamine. The reaction proceeds with a mole ratio of N-methylaniline to chloracetyl chloride to triethylamine of 1:1.05:1, yielding 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .
Next, the esterification of the intermediate product with anhydrous sodium acetate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, results in 2-acetoxyl-N-methyl-N-phenylacetamide with a yield of 97.3% . Finally, the ester interchange reaction with methanol, catalyzed by potassium hydroxide, produces this compound with a yield of 96.4%, leading to an overall yield of 88.0% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-methyl-N-phenylacetamide
- 2-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(3-methylphenyl)acetamide
Uniqueness
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide is unique due to the presence of both a hydroxy group and a 3-methylphenyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in specific interactions and reactions that similar compounds may not undergo .
Properties
CAS No. |
80527-29-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)11(2)10(13)7-12/h3-6,12H,7H2,1-2H3 |
InChI Key |
PZTJITOYAVFLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















